molecular formula C8H9ClN2O2 B569055 6-Chloro-2-ethylaminonicotinic acid CAS No. 1092523-21-1

6-Chloro-2-ethylaminonicotinic acid

Cat. No.: B569055
CAS No.: 1092523-21-1
M. Wt: 200.622
InChI Key: SAGPWEDGPJWJDT-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylaminonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62. It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group at the 6th position and an ethylamino group at the 2nd position on a nicotinic acid backbone.

Preparation Methods

The synthesis of 6-Chloro-2-ethylaminonicotinic acid typically involves the chlorination of 2-ethylaminonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may also involve the use of solvents like dichloromethane or chloroform to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

6-Chloro-2-ethylaminonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-ethylaminonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is employed in the production of various chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylaminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

6-Chloro-2-ethylaminonicotinic acid can be compared with other nicotinic acid derivatives, such as:

    2-Chloronicotinic acid: Similar in structure but lacks the ethylamino group, which may result in different biological activities and applications.

    6-Chloronicotinic acid: Lacks the ethylamino group at the 2nd position, leading to variations in chemical reactivity and biological effects.

    2-Ethylaminonicotinic acid:

The uniqueness of this compound lies in the combination of the chloro and ethylamino groups, which confer specific chemical and biological properties that are distinct from its analogs .

Properties

IUPAC Name

6-chloro-2-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPWEDGPJWJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml (3.45 mol) of a 70% solution of ethylamine in water is heated at 50° C. for 10 hours. The excess amine is then evaporated under reduced pressure, then a 10% aqueous solution of acetic acid is added until the product is precipitated. The beige solid is filtered, rinsed with cold water and stove-dried. 10.5 g of the expected product is obtained. Yield=62%. Melting point: 158-160° C. MH+: 201.1 (Tr: 7.7 min, condition 1).
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18 g
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62%

Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a 70% solution of ethylamine in water is stirred at ambient temperature for 72 hours. The excess amine is then evaporated under reduced pressure and then a 10% aqueous acetic acid solution is added until the product precipitates. The beige solid is filtered off, rinsed with cold water and dried in an oven. 10.5 g of the expected product are obtained. Melting point: 158-160° C. Yield=62%.
Quantity
18 g
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reactant
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solution
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reactant
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Yield
62%

Synthesis routes and methods V

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a solution of ethylamine (70% in water) was stirred at ambient temperature for 72 hours. The excess amine was then evaporated off under reduced pressure, and an aqueous solution of acetic acid at 10% was added until the product precipitates. The beige solid was spin-filter-dried, rinsed with cold water and dried in an oven. 10.5 g of the expected product were obtained.
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18 g
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reactant
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0 (± 1) mol
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solution
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180 mL
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Yield
62%

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